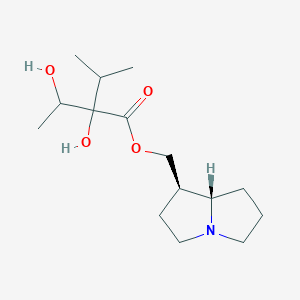

(1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate

CAS No.: 903507-51-7

Cat. No.: VC4356241

Molecular Formula: C15H27NO4

Molecular Weight: 285.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903507-51-7 |

|---|---|

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 285.384 |

| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

| Standard InChI | InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13-,15?/m0/s1 |

| Standard InChI Key | BWQSLRZZOVFVHJ-FMPXUHTOSA-N |

| SMILES | CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |

Introduction

(1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate is a complex organic compound with significant potential in pharmaceutical and chemical research. Its unique stereochemistry and diverse functional groups contribute to its biological activity, making it a valuable candidate for further investigation.

Key Characteristics:

-

Molecular Formula: C15H27NO4

-

Molecular Weight: Approximately 285.38 g/mol (though some sources report 257.33 g/mol, which may be due to a different calculation or a typographical error) .

-

CAS Number: 903507-51-7

Structural Features:

-

Stereochemistry: The compound exhibits specific stereochemistry, with configurations at the 1R and 7aS positions.

-

Functional Groups: Hydroxyl (-OH) and ester (-COO-) groups are present, contributing to its reactivity and biological interactions.

Synthesis and Reaction Conditions

The synthesis of (1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate involves several key steps, often requiring chiral catalysts or reagents to ensure the correct stereochemistry. The process typically involves careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and selectivity for the desired stereoisomer.

Techniques Used:

-

High-Performance Liquid Chromatography (HPLC): Employed to monitor reaction progress and purify intermediates.

-

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm product formation and purity.

Potential Applications and Biological Activity

The compound's mechanism of action is largely dependent on its interactions with biological targets such as enzymes or receptors. Compounds with similar structures often act as enzyme inhibitors or modulators by fitting into active sites due to their spatial arrangement and functional groups.

Potential Uses:

-

Pharmaceutical Research: Its unique structure and biological activity make it a candidate for further pharmacological investigation.

-

Chemical Research: The compound's diverse functional groups allow it to participate in various chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Isopropyl Butyrate

-

Chemical Formula: C7H14O2

-

Molecular Weight: 130.1849 g/mol

-

Classification: Fatty acid ester

-

Properties: Colorless liquid, insoluble in water, and soluble in alcohol .

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate | C15H27NO4 | 285.38 g/mol | 903507-51-7 |

| Isopropyl Butyrate | C7H14O2 | 130.1849 g/mol | 638-11-9 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume